(R)-2-acetamido-3-hydroxypropanoic acid

描述

(R)-2-Acetamido-3-hydroxypropanoic acid, also known as (R)-3-hydroxy-2-amino-propanoic acid, is an important organic compound that is used in a variety of scientific research applications. It is a chiral molecule, meaning that it has two forms, (R)-2-acetamido-3-hydroxypropanoic acid and (S)-2-acetamido-3-hydroxypropanoic acid, which are mirror images of each other. This compound is used in numerous biochemical and physiological experiments, as well as in a variety of laboratory experiments.

科学研究应用

N-Acetyl-d-serine Applications in Scientific Research

N-Acetyl-d-serine, also known as ®-2-acetamido-3-hydroxypropanoic acid, is a derivative of the amino acid serine and has various applications in scientific research. Below is a comprehensive analysis of six unique applications of N-Acetyl-d-serine across different scientific fields.

Neurobiology

Application Summary

N-Acetyl-d-serine plays a crucial role in neurobiology, particularly in neurotransmission and neuromodulation within the central nervous system (CNS). It acts as a co-agonist at NMDA receptors, which are involved in synaptic plasticity and memory formation .

Methods of Application

In experimental settings, N-Acetyl-d-serine is often administered to animal models or used in vitro to study its effects on NMDA receptor activity. Dosages and administration routes vary depending on the specific study design .

Results and Outcomes

Research has shown that N-Acetyl-d-serine can enhance cognitive functions and has potential therapeutic applications for neurological disorders such as Alzheimer’s disease and schizophrenia .

Biochemistry

Application Summary

In biochemistry, N-Acetyl-d-serine is studied for its role in amino acid metabolism and degradation pathways. It is particularly relevant in the context of the urea cycle and nitrogen balance within organisms .

Methods of Application

Biochemical assays involving N-Acetyl-d-serine typically include chromatography and mass spectrometry to analyze metabolic pathways and enzyme activities .

Results and Outcomes

Studies have elucidated the metabolic pathways involving N-Acetyl-d-serine, contributing to a better understanding of metabolic diseases and potential interventions .

Pharmacology

Application Summary

Pharmacologically, N-Acetyl-d-serine is explored for its potential in drug development, especially concerning its acetylating properties that can modify the function of other molecules, such as in the mechanism of action of aspirin .

Methods of Application

In pharmacological research, N-Acetyl-d-serine is used in drug synthesis and testing, often involving complex organic reactions and subsequent testing in biological assays .

Results and Outcomes

The compound’s role in drug mechanisms has led to insights into the development of new therapeutic agents and understanding drug interactions .

Molecular Biology

Application Summary

Molecular biology research utilizes N-Acetyl-d-serine in studying protein structure and function, particularly in post-translational modifications such as O-glycosylation .

Methods of Application

Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are used to study the incorporation of N-Acetyl-d-serine into proteins and its effects on protein function .

Results and Outcomes

Findings have provided valuable information on protein dynamics and the role of N-Acetyl-d-serine in cellular processes .

Clinical Research

Application Summary

In clinical research, N-Acetyl-d-serine is investigated for its biomarker potential and therapeutic efficacy in treating psychiatric and neurological disorders .

Methods of Application

Clinical trials involving N-Acetyl-d-serine include controlled administration to patients and subsequent monitoring of clinical outcomes through various diagnostic tools .

Results and Outcomes

Clinical studies have shown promising results in using N-Acetyl-d-serine as a treatment adjunct in schizophrenia and other cognitive disorders .

Biotechnology

Application Summary

Biotechnological applications of N-Acetyl-d-serine include its use in the production of functional foods, biocontrol agents, and in environmental bioremediation efforts .

Methods of Application

Biotechnological processes often involve microbial fermentation or enzymatic reactions where N-Acetyl-d-serine is a key substrate or product .

Results and Outcomes

The use of N-Acetyl-d-serine in biotechnology has led to the development of sustainable production methods for valuable biochemicals and the enhancement of agricultural productivity .

This analysis highlights the versatility of N-Acetyl-d-serine in scientific research, with each application providing unique insights and advancements in their respective fields.

Enzymology

Application Summary

N-Acetyl-d-serine is used in enzymology to study the specificity and mechanism of enzymes that act on D-amino acids, such as D-amino acid oxidase (DAAO), which is involved in the catabolism of D-amino acids in mammals .

Methods of Application

Enzymatic assays are conducted to measure the activity of DAAO in the presence of N-Acetyl-d-serine. These assays often involve spectrophotometric methods to detect the products of the enzymatic reaction .

Results and Outcomes

The studies provide insights into the role of DAAO in amino acid metabolism and have implications for understanding diseases associated with D-amino acid metabolism disorders .

Synthetic Biology

Application Summary

In synthetic biology, N-Acetyl-d-serine is utilized for the biosynthesis of D-amino acids, which are important building blocks for the development of novel peptides and pharmaceuticals .

Methods of Application

Multi-enzymatic cascade systems are employed to synthesize D-amino acids from N-Acetyl-d-serine. These systems offer advantages such as higher yields and more environmentally friendly processes compared to traditional chemical synthesis .

Results and Outcomes

The development of these enzymatic cascade systems has led to more efficient and sustainable methods for producing D-amino acids, expanding the toolbox for drug discovery and biotechnological applications .

These additional applications further demonstrate the broad utility of N-Acetyl-d-serine in various scientific disciplines, contributing to advancements in both fundamental research and practical applications.

Marine Biology

Application Summary

N-Acetyl-d-serine is involved in the study of marine biology, particularly in the understanding of chitin degradation by marine bacteria, which is crucial for the biogeochemical cycles of carbon and nitrogen in the oceans .

Methods of Application

Research in this area often involves genomic and metagenomic analyses, as well as biochemical assays to study the enzymes and pathways involved in chitin degradation .

Results and Outcomes

The findings contribute to our knowledge of microbial biodiversity and the role of bacteria in environmental adaptation and biopolymer degradation .

Neuropharmacology

Application Summary

In neuropharmacology, N-Acetyl-d-serine is examined for its effects on neurotransmission and its potential as a therapeutic agent for psychiatric and neurological disorders .

Methods of Application

Studies typically involve animal models and clinical trials to evaluate the efficacy of N-Acetyl-d-serine in modulating NMDA receptor activity and its impact on behavior .

Results and Outcomes

Research has indicated that N-Acetyl-d-serine may play a role in cognitive and social behaviors, with implications for treating conditions like schizophrenia and depression .

Biocatalysis

Application Summary

N-Acetyl-d-serine is used in biocatalysis to develop enzymatic cascade systems for the synthesis of D-amino acids, which are valuable in food, pharmaceuticals, and agricultural chemicals .

Methods of Application

These systems utilize multi-enzyme catalytic processes that are more energy-efficient and environmentally friendly than traditional chemical synthesis .

Results and Outcomes

Advancements in this field have led to more sustainable and cost-effective methods for producing D-amino acids, enhancing the capabilities of biotechnological applications .

属性

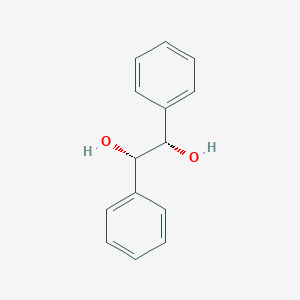

IUPAC Name |

(2R)-2-acetamido-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIHLJJYMXLCOY-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316393 | |

| Record name | N-Acetyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-d-serine | |

CAS RN |

152612-69-6 | |

| Record name | N-Acetyl-D-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152612-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Serine, N-acetyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

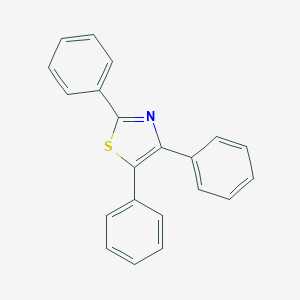

![6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B188752.png)

![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B188766.png)